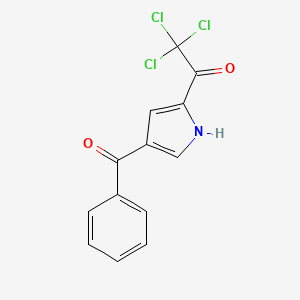![molecular formula C20H21N3O4 B2409098 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798513-09-3](/img/structure/B2409098.png)
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a benzimidazole ring, a piperidine ring, and a pyranone ring .
Molecular Structure Analysis
The benzimidazole ring system is a bicyclic heteroarene, a type of aromatic organic compound that contains a benzene ring fused to an imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyranone ring is a six-membered ring with one oxygen atom and a ketone functional group .
Chemical Reactions Analysis
Benzimidazoles, piperidines, and pyranones each have distinct reactivity due to their functional groups. Benzimidazoles can act as ligands in coordination chemistry, piperidines can undergo reactions at the nitrogen such as alkylation, and pyranones can undergo a variety of reactions at the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzimidazole ring might increase the compound’s stability and resistance to metabolism in the body .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound belongs to a broader class of chemicals that have been synthesized through the arylation of azoles with bromopyridines and subsequent reduction. This method provides a convenient route to 3- and 4-(1H-azol-1-yl)piperidines, which are benzo analogues of the title compounds, suggesting its utility in generating structurally diverse molecules for various applications (Shevchuk et al., 2012).
Applications in Drug Discovery
- The compound's structural motif, particularly the incorporation of the 1H-benzo[d]imidazol-1-yl group, is significant in medicinal chemistry. It is part of a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives synthesized for potential therapeutic applications. These derivatives have been prepared in good to excellent yields, demonstrating the compound's role in facilitating the development of new pharmaceutical agents (Goli-Garmroodi et al., 2015).
Antitumor Agents
- Derivatives of the compound have been investigated for their anti-tumor properties. Specifically, benzopyranylamine compounds derived from similar chemical scaffolds have shown activity against human breast, CNS, and colon cancer cell lines, indicating the potential of such compounds in cancer therapy (Jurd, 1996).
Antimicrobial and Antifungal Activities
- Fused pyran derivatives, which share a structural resemblance with the title compound, have been synthesized and screened for antibacterial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Kalaria et al., 2014).
Direcciones Futuras
The development of new drugs often involves the modification of existing structures to improve their efficacy, reduce side effects, or alter their mechanism of action. This compound, with its combination of functional groups, could potentially be a starting point for the development of new medications .
Propiedades
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-10-16(11-20(25)26-14)27-15-6-8-22(9-7-15)19(24)12-23-13-21-17-4-2-3-5-18(17)23/h2-5,10-11,13,15H,6-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDGMSIEVMJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)
![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)
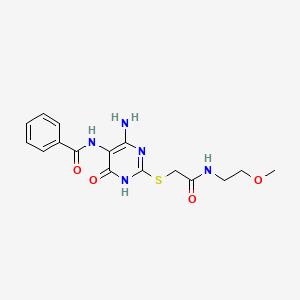

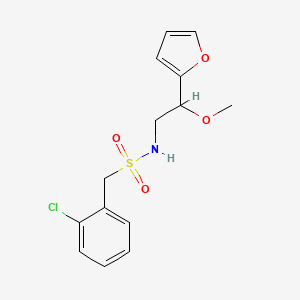
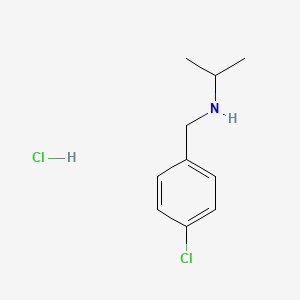
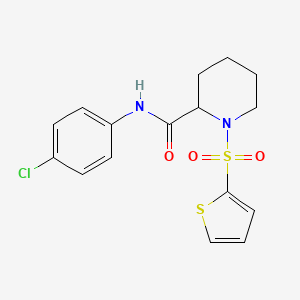
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)


